molecular formula C19H10ClFN4O3S B8498182 URAT1 inhibitor 7

URAT1 inhibitor 7

Cat. No. B8498182
M. Wt: 428.8 g/mol
InChI Key: ABKCBHGHCYFDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

URAT1 inhibitor 7 is a useful research compound. Its molecular formula is C19H10ClFN4O3S and its molecular weight is 428.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality URAT1 inhibitor 7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about URAT1 inhibitor 7 including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

URAT1 inhibitor 7

Molecular Formula

C19H10ClFN4O3S

Molecular Weight

428.8 g/mol

IUPAC Name

4-(3-chloro-4-cyanophenoxy)-3-cyano-N-(5-fluoropyridin-2-yl)benzenesulfonamide

InChI

InChI=1S/C19H10ClFN4O3S/c20-17-8-15(3-1-12(17)9-22)28-18-5-4-16(7-13(18)10-23)29(26,27)25-19-6-2-14(21)11-24-19/h1-8,11H,(H,24,25)

InChI Key

ABKCBHGHCYFDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)S(=O)(=O)NC3=NC=C(C=C3)F)C#N)Cl)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Cyano-4-fluoro-N-(5-fluoropyridin-2-yl)benzenesulfonamide (Preparation 2, 10.5 g, 35.6 mmol) was added to a solution of 2-chloro-4-hydroxybenzonitrile (8.19 g, 53.3 mmol) and potassium carbonate (14.74 g, 106.7 mmol) in dimethylsulfoxide (100 mL) at room temperature. The resulting mixture was stirred at 80° C. for 44 hours. On cooling, the reaction mixture was poured into saturated aqueous sodium hydrogen carbonate solution (200 mL) and ethyl acetate (1000 mL) was added. The aqueous layer was separated and the organic layer was washed with saturated aqueous sodium hydrogen carbonate solution (3×200 mL), water (2×200 mL) and brine (2×200 mL). The organic layer was dried over sodium sulphate, filtered and concentrated in vacuo. The residue was purified by reverse phase column chromatography eluting with acetonitrile (containing 0.1% HCO2H): water (containing 0.1% HCO2H) from 0 to 100% to afford the title compound as a white solid (6.982 g, 46%).
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
8.19 g
Type
reactant
Reaction Step One
Quantity
14.74 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
1000 mL
Type
solvent
Reaction Step Two
Yield
46%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.